molecular formula C16H27BrOSi B8227252 (3-(Bromomethyl)phenoxy)triisopropylsilane

(3-(Bromomethyl)phenoxy)triisopropylsilane

Cat. No.: B8227252
M. Wt: 343.37 g/mol
InChI Key: IAPWYVHXSCIFGL-UHFFFAOYSA-N
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Description

(3-(Bromomethyl)phenoxy)triisopropylsilane is an organosilicon compound characterized by the presence of a bromomethyl group attached to a phenoxy ring, which is further bonded to a triisopropylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Bromomethyl)phenoxy)triisopropylsilane typically involves the reaction of 3-(bromomethyl)phenol with triisopropylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

3-(Bromomethyl)phenol+Triisopropylsilyl chlorideThis compound+HCl\text{3-(Bromomethyl)phenol} + \text{Triisopropylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-(Bromomethyl)phenol+Triisopropylsilyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3-(Bromomethyl)phenoxy)triisopropylsilane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The phenoxy ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to form corresponding reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include quinones and other oxidized phenolic compounds.

    Reduction: Products include reduced phenolic derivatives.

Scientific Research Applications

(3-(Bromomethyl)phenoxy)triisopropylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(Bromomethyl)phenoxy)triisopropylsilane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, while the phenoxy ring can participate in various redox reactions. The triisopropylsilane moiety provides steric hindrance, influencing the selectivity and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Chloromethyl)phenoxy)triisopropylsilane
  • (3-(Iodomethyl)phenoxy)triisopropylsilane
  • (3-(Methyl)phenoxy)triisopropylsilane

Uniqueness

(3-(Bromomethyl)phenoxy)triisopropylsilane is unique due to the presence of the bromomethyl group, which offers distinct reactivity compared to its chloro- and iodo- counterparts. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Biological Activity

(3-(Bromomethyl)phenoxy)triisopropylsilane is a silicon-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound consists of a bromomethyl group attached to a phenoxy moiety, which is further linked to a triisopropylsilane group. This structure is significant as it allows for various interactions with biological targets, potentially influencing its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Aromatase Inhibition : Similar compounds have shown potential as aromatase inhibitors, which are critical in the treatment of hormone-dependent cancers such as breast cancer. Aromatase is an enzyme that converts androgens into estrogens, and inhibiting this pathway can reduce estrogen levels in the body .
  • Antibacterial Activity : The phenoxy group may contribute to antibacterial properties by interacting with bacterial cell membranes or specific enzymatic pathways. Compounds with similar structures have demonstrated activity against various bacterial strains, including resistant ones like MRSA .
  • Antiproliferative Effects : Preliminary studies indicate that compounds with similar functional groups exhibit antiproliferative effects on cancer cell lines. This suggests that this compound may inhibit cell growth through mechanisms that require further exploration .

Case Studies and Experimental Data

  • Aromatase Inhibition Study :
    • A study evaluated the efficacy of various silicon-containing compounds as aromatase inhibitors. The results indicated that compounds with a similar structural framework exhibited IC50 values ranging from 3 nm to over 10 μm, depending on the specific modifications made to the core structure .
  • Antibacterial Activity :
    • In vitro assays demonstrated that related phenoxy silanes showed effective antibacterial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported at approximately 62.5 µg/mL for E. coli and 78.12 µg/mL for S. aureus. These findings highlight the potential of this compound in combating bacterial infections .
  • Antiproliferative Effects :
    • A recent investigation into the antiproliferative properties of related compounds revealed IC50 values against human cancer cell lines (e.g., HeLa and A549) ranging from 226 µg/mL to 242.52 µg/mL. These results suggest that modifications in the silicon backbone can enhance or diminish biological activity .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that compounds similar to this compound generally exhibit low toxicity profiles, classified within the III–VI class of toxicity according to standard pharmacological evaluations. This positions them as promising candidates for further development in therapeutic applications .

Properties

IUPAC Name

[3-(bromomethyl)phenoxy]-tri(propan-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BrOSi/c1-12(2)19(13(3)4,14(5)6)18-16-9-7-8-15(10-16)11-17/h7-10,12-14H,11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPWYVHXSCIFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC(=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BrOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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